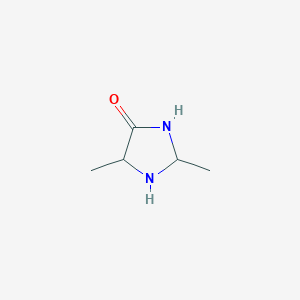![molecular formula C17H33N5O6 B165805 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid CAS No. 133605-54-6](/img/structure/B165805.png)
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, also known as C16, is a peptide that has been extensively studied in the field of biochemistry and biotechnology. This peptide has been found to have a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The peptide has been shown to have a high binding affinity for certain proteins, which allows it to selectively target and interact with these proteins.
Biochemische Und Physiologische Effekte
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. The peptide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, and can also modulate the activity of receptors and transporters. In addition, 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid in laboratory experiments is its high binding affinity for certain proteins. This allows researchers to selectively target and study specific proteins, which can provide valuable insights into their function and role in biological processes. However, one limitation of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid. One area of interest is the development of new methods for synthesizing the peptide, which could help to reduce the cost and increase the availability of the peptide for research purposes. Another area of interest is the development of new applications for 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, such as in drug discovery or the study of protein-protein interactions in disease states. Additionally, further research is needed to fully understand the mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The final product is then purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been widely used in scientific research due to its ability to interact with various proteins and enzymes. One of the most common applications of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is in the study of protein-protein interactions. The peptide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to investigate the role of these proteins in various biological processes.
Eigenschaften
CAS-Nummer |
133605-54-6 |
|---|---|
Produktname |
2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
Molekularformel |
C17H33N5O6 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |
InChI-Schlüssel |
DQPMXYDFWRYWQV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Sequenz |
VXKG |
Synonyme |
Val-Thr-Lys-Gly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)








